2-Amino-2-methylbutanamide

Catalog No.
S3232420
CAS No.
59209-90-4
M.F
C5H12N2O
M. Wt
116.164
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methylbutanamide

CAS Number

59209-90-4

Product Name

2-Amino-2-methylbutanamide

IUPAC Name

2-amino-2-methylbutanamide

Molecular Formula

C5H12N2O

Molecular Weight

116.164

InChI

InChI=1S/C5H12N2O/c1-3-5(2,7)4(6)8/h3,7H2,1-2H3,(H2,6,8)

InChI Key

YLYOSYIKDVALRB-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)N)N

solubility

not available

2-Amino-2-methylbutanamide is an organic compound classified as an amide, characterized by the presence of an amide functional group (-C(=O)NHR). Its molecular formula is C5_5H12_{12}N2_2O, indicating it contains five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structure features a central butane backbone with an amino group and a methyl group attached to the second carbon. This compound is recognized for its potential applications in organic synthesis and biological research.

  • Hydrolysis: Under acidic or basic conditions, this amide can be hydrolyzed to yield the corresponding carboxylic acid and ammonia or amine.
  • Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The nitrogen atom in the amide can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

  • Hydrolysis: Typically requires heat and either acidic or basic conditions.
  • Reduction: Conducted under anhydrous conditions using lithium aluminum hydride.
  • Substitution: Involves various electrophiles and may require a base to neutralize byproducts.

The biological activity of 2-amino-2-methylbutanamide is of considerable interest in pharmacology. It has been studied for its interactions with various biological targets, including receptors and enzymes. Amines like this compound can influence biochemical pathways, potentially acting as ligands that modulate enzyme activity or receptor signaling. Research indicates that compounds in this category may have therapeutic properties, warranting further investigation into their pharmacokinetics and bioavailability.

Several methods are employed for synthesizing 2-amino-2-methylbutanamide:

  • Amidation Reaction: A common approach involves reacting a carboxylic acid with ammonia or an amine. This typically requires elevated temperatures to achieve efficient conversion.
  • Alkyl Halides Reaction: Another method includes the reaction of alkyl halides with amines. This process often necessitates the presence of a base to neutralize the hydrogen halide produced during the reaction.

In industrial contexts, these synthesis methods are scaled up with optimized conditions to enhance yield and reduce costs.

2-Amino-2-methylbutanamide has diverse applications across various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Investigated for its potential use as a therapeutic agent or precursor in drug development.
  • Biochemical Research: Utilized in studies exploring enzyme interactions and protein-ligand binding .
  • Industrial Chemistry: Employed in the production of specialty chemicals and materials.

Research into the interaction of 2-amino-2-methylbutanamide with biological systems has revealed its potential to act as a ligand for various receptors. Its amino group can enable it to form hydrogen bonds with biomolecules, influencing their activity. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity based on their specific functional groups and stereochemistry .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-2-methylbutanamide. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3-methylbutanamideC5_5H13_{13}N2_2ODifferent substitution pattern on the butane chain
(S)-2-Amino-2,3-dimethylbutanamideC6_6H14_{14}N2_2OChiral molecule with distinct three-dimensional arrangement
2-Amino-N-methylbutanamideC5_5H12_{12}N2_2OContains a methyl group on the nitrogen atom

Uniqueness

The uniqueness of 2-amino-2-methylbutanamide lies in its specific structural configuration, which influences its reactivity and biological interactions compared to similar compounds. The presence of both an amino group and a methyl substituent on the butane chain allows for distinct chemical behavior, making it valuable in both synthetic and biological contexts .

XLogP3

-0.7

Dates

Last modified: 08-19-2023

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